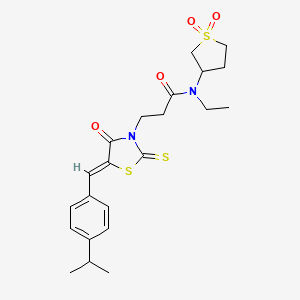

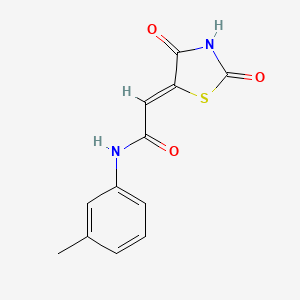

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

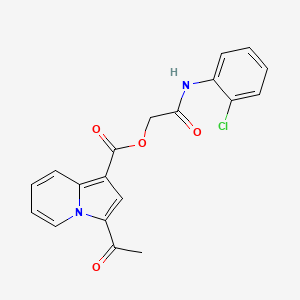

“(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(m-tolyl)acetamide” is a chemical compound that has been studied for its potential wound-healing properties . It is a derivative of thiazolidinedione phenylacetate . The compound has been synthesized as a potential inhibitor of 15-PGDH for use in the treatment of skin wounds .

Synthesis Analysis

The synthesis of this compound involves a cyclocondensation of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, aryl aldehyde, and mercapto acetic acid . The reaction is carried out in glacial acetic acid at 100 °C for 5 hours .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been monitored by TLC using ethyl acetate/hexane as a solvent system .Scientific Research Applications

Hypoglycemic Activity

Several studies have focused on the synthesis and evaluation of novel derivatives of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(m-tolyl)acetamide for their hypoglycemic activity. These compounds have shown significant hypoglycemic effects in animal models, demonstrating their potential as therapeutic agents for managing diabetes mellitus. Notably, some derivatives exhibited promising hypoglycemic activity, alongside evaluations of their toxicity effects on kidney and liver, indicating a profile suitable for further investigation as antidiabetic agents (Nikaljea, Choudharia, & Une, 2012); (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Crystal Structures

Research into the crystal structures of (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides has provided insights into their chemical properties and potential applications in drug design. The studies describe and compare the crystal structures of these compounds, offering a foundation for further research into their biological activities and mechanisms of action (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Anti-inflammatory and Antioxidant Activities

Another area of application for these derivatives is in the treatment of inflammatory diseases. Some compounds based on the thiazolidine-2,4-dione moiety have been synthesized and evaluated for their inhibitory potency on nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E2 generation. These compounds have shown significant anti-inflammatory and antioxidant activities, suggesting their potential for treating conditions associated with oxidative stress and inflammation (Ma et al., 2011).

Antibacterial and Antifungal Properties

Some derivatives of this compound have been investigated for their antibacterial and antifungal properties. These studies revealed that certain compounds exhibit antibacterial activity primarily against Gram-positive bacterial strains and possess antifungal activity, indicating their potential as antimicrobial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).

Anticancer Activity

Research has also explored the anticancer potential of this compound derivatives. Some compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing promising results that suggest their applicability in cancer therapy (Hassan, Aly, Ramadan, Mohamed, Tawfeek, Bräse, & Nieger, 2020).

properties

IUPAC Name |

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-3-2-4-8(5-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFCPJMLBQKGHI-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=C2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)

![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)

![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)

![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700628.png)

![5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2700634.png)